N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a naphthalene moiety, and a hydroxyphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the naphthalene moiety provides hydrophobic interactions, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- (E)-N’-(1-(2-hydroxy-4-methoxyphenyl)ethylidene)isonicotinohydrazide
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a pyrazole ring, a naphthalene moiety, and a hydroxyphenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H18N4O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O2/c1-14(18-8-4-5-9-21(18)27)23-26-22(28)20-13-19(24-25-20)17-11-10-15-6-2-3-7-16(15)12-17/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-14+ |
InChI Key |
FUCPBHIYOASHHC-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)/C4=CC=CC=C4O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4O |
Origin of Product |
United States |
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